molecular formula C8H5ClINO B14111886 1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene

Katalognummer: B14111886
Molekulargewicht: 293.49 g/mol
InChI-Schlüssel: HLQDXCBGAKQOFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene is an organic compound that features both a chloropropynyl group and an iodophenyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene typically involves the reaction of 2-iodophenol with 3-chloroprop-2-yne under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The chloropropynyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include substituted benzene derivatives, epoxides, ketones, alkenes, and alkanes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Chloroprop-2-ynyloxy)-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of an iodine atom.

    1-(3-Chloroprop-2-ynyloxy)-2-bromobenzene: Contains a bromine atom instead of iodine.

    1-(3-Chloroprop-2-ynyloxy)-2-fluorobenzene: Features a fluorine atom in place of iodine.

Uniqueness

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine or fluorine analogs

Eigenschaften

Molekularformel

C8H5ClINO

Molekulargewicht

293.49 g/mol

IUPAC-Name

3-(3-chloroprop-2-ynoxy)-2-iodopyridine

InChI

InChI=1S/C8H5ClINO/c9-4-2-6-12-7-3-1-5-11-8(7)10/h1,3,5H,6H2

InChI-Schlüssel

HLQDXCBGAKQOFV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)I)OCC#CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.